molecular formula C7H9N3O B1460645 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 3649-42-1

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1460645
CAS No.: 3649-42-1
M. Wt: 151.17 g/mol
InChI Key: YJIRCOHLVHBXAK-UHFFFAOYSA-N
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Description

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a versatile core for developing potent inhibitors against biologically significant targets. This tetrahydropyridopyrimidine framework is a key pharmacophore in innovative cancer therapeutics research, particularly in targeting kinase and protein degradation pathways. For instance, novel derivatives based on this core have been designed as potent VCP/p97 inhibitors, showing exceptional promise in preclinical models of acute myeloid leukemia (AML) . Inhibition of the p97 ATPase by these compounds induces endoplasmic reticulum stress, accumulation of ubiquitinated proteins, and ultimately apoptosis in cancer cells, demonstrating a powerful mechanism of action . The structural similarity of the pyridopyrimidine core to natural purine bases allows for effective interaction with the ATP-binding sites of various enzymes, making it a highly valuable template for drug discovery . Beyond oncology, this chemotype is also being investigated for its affinity to neurological targets such as the sigma-1 receptor, highlighting its potential utility in neuropsychiatric disorder research . The continued exploration of this scaffold underscores its significant research value for generating new chemical probes and therapeutic candidates across multiple disease areas.

Properties

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIRCOHLVHBXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327364
Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3649-42-1
Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
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Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit extracellular signal-regulated kinase 2 (Erk2), a key enzyme in the mitogen-activated protein kinase (MAPK) pathway. By binding to the active site of Erk2, this compound prevents the phosphorylation of downstream targets, thereby modulating cell signaling and proliferation.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce cell cycle arrest at the S phase, leading to apoptosis in certain cancer cell lines. This compound also affects cell signaling pathways, such as the MAPK pathway, by inhibiting Erk2 activity. Additionally, this compound influences gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of Erk2 by occupying the enzyme’s active site, thereby blocking its catalytic activity. This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately affecting cell proliferation and survival. Additionally, this compound may interact with other proteins and enzymes, further modulating cellular functions and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of Erk2 activity and prolonged cell cycle arrest. These findings highlight the potential of this compound as a stable and effective biochemical tool.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Erk2 activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination. The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution can affect its concentration in different cellular compartments, influencing its activity and efficacy. Studies on its transport and distribution are essential for understanding its pharmacodynamics and optimizing its therapeutic use.

Biological Activity

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4OC_9H_{10}N_4O with a molecular weight of approximately 178.20 g/mol. The compound features a bicyclic structure that contributes to its pharmacological properties.

Antitumor Activity

Research indicates that derivatives of tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one exhibit significant antitumor activity. A study evaluating various derivatives found that certain compounds demonstrated potent antiproliferative effects against cancer cell lines. For instance:

  • Compound A : IC50 = 40 nM
  • Compound B : IC50 = 25 nM
  • Compound C : IC50 = 30 nM

These results suggest that modifications in the chemical structure can enhance antitumor potency .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study showed that several derivatives exhibited activity against Mycobacterium tuberculosis (Mtb), with some compounds achieving minimum inhibitory concentrations (MIC) below 1 µg/mL. This positions tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one as a potential candidate for developing new antimycobacterial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research has identified several mechanisms:

  • Inhibition of Kinases : Certain derivatives act as tyrosine kinase inhibitors, which are crucial in cancer signaling pathways.
  • Microtubule Disruption : Compounds have shown the ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study 1: Antitumor Activity Assessment

A comprehensive evaluation was conducted on a series of tetrahydropyrido derivatives against various cancer cell lines:

CompoundCell LineIC50 (nM)Mechanism
AMCF-740Microtubule disruption
BHeLa25Tyrosine kinase inhibition
CA54930Apoptosis induction

This study highlighted the structure-activity relationship (SAR) where specific substitutions at the C5 and C6 positions significantly influenced biological activity .

Case Study 2: Antimicrobial Evaluation

In another study focused on antimicrobial properties:

CompoundTarget OrganismMIC (µg/mL)
DMycobacterium tuberculosis<1
EStaphylococcus aureus5
FEscherichia coli10

These findings underscore the potential of tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives in treating infections caused by resistant strains .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is its potential as an anticancer agent. Research indicates that this compound exhibits strong inhibitory activity against various folate-dependent enzymes such as dihydrofolate reductase and thymidylate synthetase. These enzymes are crucial for DNA synthesis and cell proliferation, making them significant targets in cancer therapy.

  • Mechanism of Action : The compound inhibits neoplastic growth by interfering with folate metabolism, which is essential for rapidly dividing cancer cells. This mechanism has been demonstrated in various cancer types including leukemia and breast adenocarcinoma .
  • Case Studies : Clinical studies have shown that derivatives of this compound can be effective against human T-cell derived lymphoblastic leukemia cells (CCRF-CEM), highlighting its potential in treating hematological malignancies .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to modulate immune responses and reduce inflammation markers in various models.

  • Research Findings : Studies suggest that the compound can inhibit the production of pro-inflammatory cytokines and chemokines in macrophages, which are key players in the inflammatory response .

Neuroprotective Effects

Recent research has explored the neuroprotective potential of this compound. Its structural features suggest it may interact with neurotransmitter systems and provide protection against neurodegenerative diseases.

  • Preclinical Studies : Animal models have demonstrated that this compound can reduce oxidative stress and neuronal apoptosis in models of neurodegeneration .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions including catalytic hydrogenation and cyclization processes. The ability to modify its structure allows for the development of various derivatives with enhanced biological activities.

Derivative Activity Reference
5-Methyl DerivativeEnhanced anticancer activity
2-Amino DerivativeImproved neuroprotective effects
2-Thiol DerivativePotential use in proteomics research

Pharmaceutical Formulations

The compound is being explored for inclusion in pharmaceutical formulations aimed at treating cancer and inflammatory diseases. Its compatibility with various drug delivery systems enhances its therapeutic potential.

  • Formulation Strategies : The development of liposomal formulations or nanoparticles containing this compound could improve bioavailability and targeted delivery to tumor sites .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pyrido-pyrimidinone core is often modified to enhance binding affinity, selectivity, or pharmacokinetic properties. Key structural variations include:

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Pyrido[2,3-d]pyrimidinone None (parent compound) Scaffold for diverse applications
7-Acetyl-3-(furan-2-ylmethyl)-thieno[2,3-d]pyrimidinone (CRCM5484) Thieno[2,3-d]pyrimidinone 7-Acetyl, 3-(furan-2-ylmethyl) BET-BDII (BRD3/BRD4), anti-leukemic
7-Methyl-thieno[2,3-d]pyrimidinone derivatives Thieno[2,3-d]pyrimidinone 7-Methyl, Schiff base substituents Antimycobacterial (M. tuberculosis)
6-Substituted pyrido[4,3-d]pyrimidinones (e.g., GPR119 modulators) Pyrido[4,3-d]pyrimidinone 6-Benzoyl, 2-(trifluoromethyl)benzyl GPR119 agonists (EC50: 50 nM–14 µM)
2-(4-Hydroxy-3,5-dimethylphenyl)-7-methyl-thieno[2,3-d]pyrimidinone (9f) Thieno[2,3-d]pyrimidinone 2-Aryl, 7-methyl BRD4 inhibitor (IC50: 0.47 µM)

Key Research Findings and Clinical Relevance

  • Epigenetic Therapy: Thieno-pyrimidinone derivatives like CRCM5484 and 9f are promising candidates for cancers driven by BET proteins, with demonstrated efficacy in xenograft models .
  • Antimicrobial Resistance: 7-Methyl derivatives exhibit activity against isoniazid-resistant M. tuberculosis, addressing a critical need for novel antitubercular agents .
  • Metabolic Disorders: GPR119 modulators based on pyrido-pyrimidinones represent a new class of oral therapeutics for metabolic syndrome .

Preparation Methods

Domino Cyclization via Solid Acid-Catalyzed Reaction in Water

A highly efficient and green synthetic approach involves a domino cyclization reaction catalyzed by a recoverable carbonaceous solid acid catalyst. This method uses readily available starting materials:

  • 2,6-Diaminopyrimidin-4(3H)-one
  • Nitroolefin
  • Aldehyde

Key Features:

  • Reaction medium: Water (green solvent)
  • Catalyst: Recoverable carbonaceous solid acid, reusable at least 5 times without loss of activity
  • Outcome: High regio- and diastereoselectivity, broad substrate scope, high yields
  • Work-up: Simple, no metal promoters or waste generation

Reaction Conditions and Mechanism:

  • The reaction proceeds via a domino (multi-step one-pot) mechanism leading to the fused heterocyclic system.
  • The solid acid catalyst activates the substrates, facilitating cyclization.
  • The process avoids hazardous solvents and promotes sustainability.
Parameter Details
Catalyst Carbonaceous solid acid
Solvent Water
Substrates 2,6-Diaminopyrimidin-4(3H)-one, nitroolefin, aldehyde
Temperature Ambient to moderate heating (not specified)
Reusability of catalyst ≥ 5 cycles without deactivation
Yield High (exact yields vary with substrates)

This method is documented in a 2018 study highlighting its green chemistry credentials and efficiency.

Multi-Step Synthetic Routes via Cyclization and Substitution

Another approach involves multi-step synthesis starting from substituted piperidin-4-one derivatives and proceeding through Gewald reaction and cyclization steps to form the tetrahydropyrido[2,3-d]pyrimidine core.

Typical Synthetic Sequence:

  • Nucleophilic substitution: Piperidin-4-one reacts with chloromethylpyridine or benzyl chloride in the presence of potassium carbonate in dimethylformamide (DMF) at 80 °C.
  • Gewald Reaction: The intermediate undergoes a Gewald reaction with ethyl cyanoacetate and sulfur in ethanol, catalyzed by morpholine under reflux.
  • Cyclization: Using formamidine acetate in DMF at 100 °C to form the tetrahydropyrido[2,3-d]pyrimidine skeleton.
  • Chlorination: Treatment with phosphoryl chloride and DBU at 50 °C to chlorinate the carbonyl group.
  • Nucleophilic aromatic substitution: Further functionalization by substitution with various nucleophiles.

Advantages:

  • Allows introduction of diverse substituents for derivative synthesis.
  • Good yields and structural diversity.
Step Reagents/Conditions Purpose
1. Nucleophilic substitution Piperidin-4-one, chloromethylpyridine, K2CO3, DMF, 80°C Formation of intermediate
2. Gewald reaction Ethyl cyanoacetate, sulfur, morpholine, EtOH, reflux Introduction of thiophene ring
3. Cyclization Formamidine acetate, DMF, 100°C Formation of pyrimidine core
4. Chlorination Phosphoryl chloride, DBU, 50°C Activation for substitution
5. Substitution Various nucleophiles, DBU, EtOH, 50°C Derivatization

This synthetic strategy is detailed in a 2022 publication describing the preparation of tetrahydropyridothienopyrimidine derivatives.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Reference
Solid acid-catalyzed domino cyclization 2,6-Diaminopyrimidin-4(3H)-one, nitroolefin, aldehyde, water, carbonaceous solid acid catalyst Green, high selectivity, reusable catalyst
Multi-step synthesis via Gewald reaction and cyclization Piperidin-4-one, chloromethylpyridine, ethyl cyanoacetate, sulfur, formamidine acetate, phosphoryl chloride, DBU Structural diversity, good yields
Stock solution preparation DMSO, PEG300, Tween 80, corn oil, water Practical for research use, stable solutions
Condensation and substitution for derivatives Aldehydes, amines, triethyl orthoformate, hydrazine hydrate, ethanol, acetic acid Derivatization for biological studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives, and how can purity be ensured?

  • Methodological Answer : High-yield synthesis (>80%) is achieved via cyclocondensation reactions using substituted thiophenes or benzo-fused precursors under reflux conditions with catalysts like POCl₃. For example, 2-substituted derivatives are synthesized by reacting 3,5-di-tert-butyl-4-hydroxyphenyl groups with tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine precursors . Characterization requires NMR (¹H/¹³C) and IR spectroscopy to confirm regioselectivity and detect carbonyl stretches (~1650–1700 cm⁻¹). Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are critical for structural elucidation of this scaffold?

  • Methodological Answer :

  • X-ray crystallography : Resolves ring conformations and hydrogen-bonding networks (e.g., thiopyrano-thieno derivatives show planar pyrimidine cores with dihedral angles <5° ).
  • Mass spectrometry (HRMS) : Confirms molecular weights (e.g., C₁₀H₁₀N₂OS: 206.264 g/mol ).
  • 2D NMR (COSY, HSQC) : Assigns proton environments, particularly for distinguishing NH protons in the pyrimidinone ring (δ ~10–12 ppm) .

Q. What preliminary biological assays are recommended for evaluating bioactivity?

  • Methodological Answer : Start with in vitro antimicrobial screens (MIC assays against S. aureus and E. coli) and anticancer profiling (MTT assays on HeLa or MCF-7 cells). Derivatives with electron-withdrawing groups (e.g., 3-vinyl substituents) show enhanced activity due to improved membrane permeability . Include docking studies (AutoDock Vina) against targets like DHFR or kinases to prioritize compounds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodological Answer :

  • Substituent variation : Compare analogs with alkyl, aryl, or heteroaryl groups at positions 2 and 3. For example:
PositionSubstituentBioactivity (IC₅₀)Reference
2Methyl12.5 µM (DHFR)
3Ethenyl8.2 µM (Kinase X)
  • Functional group tuning : Introduce polar groups (e.g., -OH, -NH₂) to enhance solubility without compromising target binding .

Q. How should conflicting data on bioactivity between similar analogs be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time).

  • Step 1 : Replicate assays under standardized protocols (e.g., 10% FBS, 48h incubation).
  • Step 2 : Perform metabolic stability tests (microsomal half-life) to rule out rapid degradation .
  • Step 3 : Use isothermal titration calorimetry (ITC) to validate binding affinities if docking predictions conflict with experimental IC₅₀ values .

Q. What computational strategies improve target identification for novel derivatives?

  • Methodological Answer :

  • Pharmacophore modeling (MOE or Schrödinger): Aligns scaffold features (e.g., hydrogen-bond acceptors at C4=O) with known kinase or protease active sites .
  • Molecular dynamics (MD) simulations : Assess binding mode stability over 100 ns trajectories; derivatives with stable RMSD (<2 Å) are prioritized .

Q. How can regioselectivity challenges in functionalization be addressed?

  • Methodological Answer :

  • Directing groups : Use -OMe or -NO₂ at position 5 to steer electrophilic substitution to position 2 .
  • Protecting groups : Temporarily block reactive NH sites with Boc groups during alkylation steps .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show null results for structurally similar analogs?

  • Root Cause : Differences in cell line genetic profiles (e.g., p53 status) or off-target effects .
  • Resolution :

  • Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment.
  • Use CRISPR-Cas9 knockouts to validate target specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

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